Cas no 898374-24-8 (N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide)
N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- Ethanediamide, N1-(4-ethylphenyl)-N2-(2-thienylmethyl)-
- N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide
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- Inchi: 1S/C15H16N2O2S/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19)
- InChI Key: OQKYBUJLOVSUFN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(CC)C=C1)(=O)C(NCC1SC=CC=1)=O
N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2616-0655-2μmol |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-5μmol |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-10μmol |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-20μmol |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-1mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-2mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-3mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-4mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-5mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0655-10mg |
N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide |
898374-24-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on N'-(4-ethylphenyl)-N-(thiophen-2-yl)methylethanediamide
N'-(4-Ethylphenyl)-N-(Thiophen-2-Yl)Methylethanediamide: A Comprehensive Overview
The compound N'-(4-Ethylphenyl)-N-(Thiophen-2-Yl)Methylethanediamide, identified by the CAS number 898374-24-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ethanediamides, which are known for their versatility in forming coordination complexes and their role in drug design. The structure of this molecule combines an ethanediamide backbone with two aromatic substituents: a 4-ethylphenyl group and a thiophen-2-yl group, each contributing unique chemical properties to the compound.
Recent studies have highlighted the importance of thiophene-containing compounds in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The thiophen-2-yl group in this compound is known to enhance conjugation, which can improve electronic properties such as charge transport and stability. This makes N'-(4-Ethylphenyl)-N-(Thiophen-2-Yl)Methylethanediamide a promising candidate for applications in organic electronics. Researchers have explored its potential as a building block for constructing π-conjugated systems, which are essential for efficient charge transfer in devices like solar cells and light-emitting diodes (LEDs).
The 4-ethylphenyl group introduces steric effects and hydrophobicity to the molecule, which can influence its solubility and interactions with other molecules. This feature is particularly advantageous in drug delivery systems, where controlled release and bioavailability are critical. Recent advancements in medicinal chemistry have emphasized the role of ethanediamides as bioisosteres, offering potential replacements for amides in drug molecules without compromising biological activity. By incorporating both aromatic groups, this compound exhibits a balance between hydrophobicity and conjugation, making it suitable for diverse biological applications.
From a synthetic perspective, the preparation of N'-(4-Ethylphenyl)-N-(Thiophen-2-Yl)Methylethanediamide involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the preparation of the respective amine precursors, followed by condensation reactions to form the ethanediamide backbone. The substitution patterns on the aromatic rings play a crucial role in determining the reactivity and selectivity of these reactions. Researchers have optimized these steps using modern catalytic methods and green chemistry principles to minimize environmental impact.
One of the most exciting developments involving this compound is its application in catalysis. The ethanediamide moiety can act as a chelating agent, forming stable complexes with metal ions. These metal complexes have been studied for their catalytic activity in organic transformations, such as alkene epoxidation and enantioselective reductions. The presence of thiophene and phenyl groups enhances the stability and selectivity of these catalysts, making them highly effective in asymmetric synthesis—a key area in modern organic chemistry.
In addition to its chemical applications, this compound has shown potential in biological systems. Studies have demonstrated that it exhibits moderate activity against certain enzymes, suggesting its role as a lead compound for drug discovery. The ability to modulate enzyme activity through structural modifications provides a platform for developing new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, predicting its reactivity under various conditions. These computational studies complement experimental work by guiding the design of new derivatives with enhanced properties.
In conclusion, N'-(4-Ethylphenyl)-N-(Thiophen-2-Yl)Methylethanediamide (CAS No: 898374-24-8) is a multifaceted compound with applications spanning materials science, catalysis, and medicinal chemistry. Its unique combination of aromatic substituents offers a versatile platform for exploring new chemical functionalities. As research continues to uncover its potential, this compound is poised to play a significant role in advancing both academic and industrial efforts across various disciplines.
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